molecular formula C11H15NO B11915352 trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol

trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol

Cat. No.: B11915352
M. Wt: 177.24 g/mol
InChI Key: BTRCHTMVMNPPSF-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol is a chemical compound with the molecular formula C11H15NO It is a derivative of benzoannulene and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol typically involves multi-step organic reactions. One common method involves the reduction of a precursor compound, such as a nitrobenzoannulene derivative, followed by amination and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
  • Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
  • Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products::
  • Oxidation: Quinone derivatives.
  • Reduction: Amines and alcohols.
  • Substitution: Various substituted benzoannulene derivatives.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(5S,6S)-5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol

InChI

InChI=1S/C11H15NO/c12-11-9-6-2-1-4-8(9)5-3-7-10(11)13/h1-2,4,6,10-11,13H,3,5,7,12H2/t10-,11-/m0/s1

InChI Key

BTRCHTMVMNPPSF-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C2=CC=CC=C2C1)N)O

Canonical SMILES

C1CC(C(C2=CC=CC=C2C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.